Ametantron

Übersicht

Beschreibung

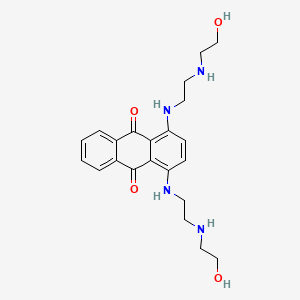

Ametantrone, also known as 1,4-bis[2-[(2-hydroxyethyl)amino]ethylamino]-9,10-anthracenedione, is an anthracenedione derivative. It is a synthetic compound with notable applications in the field of oncology due to its antitumor properties. Ametantrone is structurally related to mitoxantrone, another anthracenedione derivative, but lacks the hydroxyl groups on the ring adjacent to the quinone moiety .

Wissenschaftliche Forschungsanwendungen

Ametantron hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Interkalation in die DNA aus, wodurch die DNA-Synthese und -Reparatur gestört wird. Diese Interkalation führt zur Bildung von Interstrang-Quervernetzungen in der DNA von Tumorzellen, wodurch ihre Proliferation gehemmt wird . Die Verbindung hemmt auch die DNA-Topoisomerase II, ein Enzym, das für die DNA-Replikation und Zellteilung unerlässlich ist . Diese Mechanismen tragen gemeinsam zu seiner Antitumor-Aktivität bei.

Ähnliche Verbindungen:

Mitoxantron: Ein Dihydroxyliertes Analogon von this compound, das für seinen Einsatz in der Chemotherapie bekannt ist.

Einzigartigkeit von this compound: this compound ist in seiner strukturellen Einfachheit im Vergleich zu Mitoxantron einzigartig, da ihm die Hydroxylgruppen am Anthracendion-Ring fehlen. Dieser strukturelle Unterschied beeinflusst sein pharmakologisches Profil und macht es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen .

Wirkmechanismus

Target of Action

Ametantrone is an anticancer drug candidate that primarily targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . This means that Ametantrone’s primary targets are the topoisomerase II enzymes, which play a crucial role in DNA replication and transcription .

Mode of Action

Ametantrone interacts with its targets, the topoisomerase II enzymes, by intercalating with DNA . This interaction results in the induction of interstrand DNA cross-links in tumor cells . These cross-links are observed only in cellular systems, suggesting that the metabolism of Ametantrone is a necessary step leading to DNA cross-linking .

Biochemical Pathways

The interaction of Ametantrone with topoisomerase II enzymes affects the biochemical pathways involved in DNA replication and transcription . By inducing interstrand cross-links in DNA, Ametantrone disrupts the normal functioning of these pathways, leading to the inhibition of tumor cell growth .

Result of Action

The molecular and cellular effects of Ametantrone’s action primarily involve the disruption of DNA synthesis and repair . By inducing interstrand cross-links in DNA, Ametantrone inhibits DNA replication and transcription, leading to the death of tumor cells .

Action Environment

The action, efficacy, and stability of Ametantrone can be influenced by various environmental factorsFor instance, the metabolism of Ametantrone, which is necessary for its action, occurs within the cellular environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ametantrone involves a convergent synthetic pathway. The key steps include double nucleophilic substitution performed on the ametantrone core, followed by “double-site” 1,3-dipolar cycloaddition, which affords the 1,4-disubstituted triazole linker almost quantitatively . The synthetic route is designed to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of ametantrone typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to ensure the compound meets pharmaceutical-grade standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ametantron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die ihre pharmakologischen Eigenschaften verändern können.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Aminoalkyl-Seitenketten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinon-Derivaten führen, während die Reduktion zu Hydrochinon-Derivaten führen kann.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Ametantrone: Ametantrone is unique in its structural simplicity compared to mitoxantrone, lacking the hydroxyl groups on the anthracenedione ring. This structural difference influences its pharmacological profile, making it a valuable compound for specific therapeutic applications .

Eigenschaften

IUPAC Name |

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSXKJJVBXWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70711-40-9 (diacetate salt) | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215153 | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64862-96-0 | |

| Record name | Ametantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMETANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.